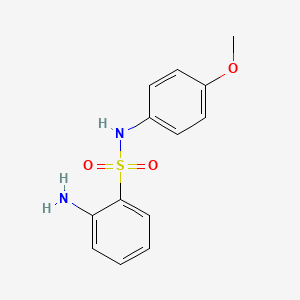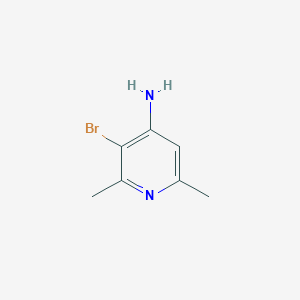![molecular formula C14H11ClN4S B3035630 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine CAS No. 338395-69-0](/img/structure/B3035630.png)
4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine
Übersicht
Beschreibung
4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine, also known as CPSTMP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that is composed of a sulfanylmethyl group attached to an aromatic ring, a pyridine ring, and a triazole ring. CPSTMP has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
A study investigated the antioxidant and antiradical activities of a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives (Bekircan et al., 2008). The compounds, including the target molecule, were synthesized and characterized, highlighting their potential in antioxidant applications.
Ligand for Metal Complexes
The compound has been utilized as a ligand for the synthesis of metal complexes. In one study, it was used to synthesize methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate complexes with Group 12 elements, exploring their structural and supramolecular assembly (Castiñeiras et al., 2019). This application is significant for the development of new materials and catalysts.
Anticancer and Antimicrobial Agents
The molecule's derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, a study on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this triazole derivative, demonstrated promising results against cancer and microbial pathogens (Katariya et al., 2021).
Antibacterial Activity
Compounds derived from 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine have shown potential in antibacterial applications. A study synthesized pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, demonstrating their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Anti-Tubercular Activity
In the realm of anti-tubercular research, a study highlighted the synthesis of pyridine derivatives, including the mentioned compound, which showed potent activity against Mycobacterium tuberculosis (Manikannan et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This suggests that the compound may interact with the cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
The compound’s interaction with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other compounds within the cell .
Biochemical Pathways
This pathway is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Therefore, the compound’s action could potentially disrupt ergosterol synthesis, leading to downstream effects on cell membrane integrity and function .
Pharmacokinetics
The presence of the 1,2,4-triazole ring and phenyl moieties in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Given its potential interaction with cytochrome p450 enzymes and the lanosterol 14α-demethylase pathway, it may disrupt ergosterol synthesis and affect cell membrane integrity and function . This could potentially lead to cell death, particularly in organisms that rely on ergosterol for cell membrane structure, such as fungi .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-11-1-3-12(4-2-11)20-9-13-17-14(19-18-13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONWQLQPGMRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NC(=NN2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164818 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-69-0 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338395-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


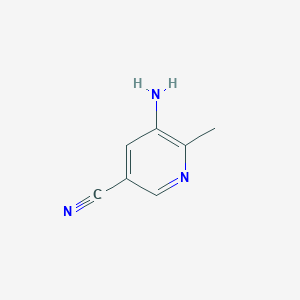

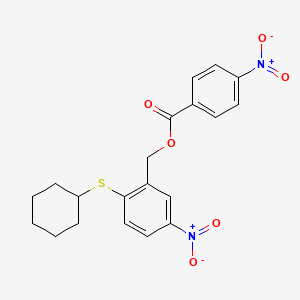

![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)

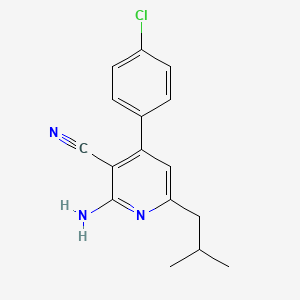


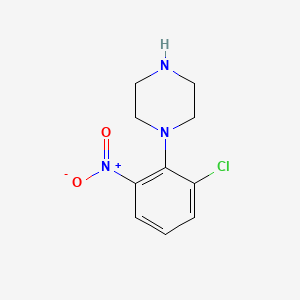
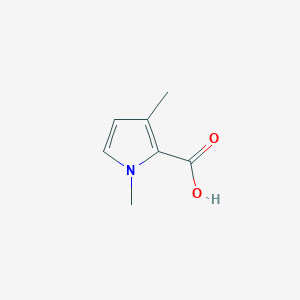
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
